Ethyl 3-(aminomethyl)furan-2-carboxylate
Overview
Description
Ethyl 3-(aminomethyl)furan-2-carboxylate is an organic compound that belongs to the class of furans . Furans are a family of naturally occurring compounds involved in various biological processes and are used in the fields of biology, medicine, and polymer science .
Synthesis Analysis
The synthesis of ester and amide derivatives containing furan rings, such as Ethyl 3-(aminomethyl)furan-2-carboxylate, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis
The molecular formula of Ethyl 3-(aminomethyl)furan-2-carboxylate is C11H11NO3 . The structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
The chemical reactions of Ethyl 3-(aminomethyl)furan-2-carboxylate involve various processes such as Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . These reactions are carried out in the presence of DMT/NMM/TsO– or EDC, using 2,5-furandicarboxylic acid and 3,4-bis(hydroxymethyl)furan as substrates .Mechanism of Action
The mechanism of action of Ethyl 3-(aminomethyl)furan-2-carboxylate involves a series of chemical reactions. The reactions start with a Michael addition followed by an intramolecular nucleophilic addition. This leads to a 4p ring opening, which is then followed by another intramolecular Michael addition and finally, elimination .
properties
IUPAC Name |
ethyl 3-(aminomethyl)furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWKGDKBZQIXCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(aminomethyl)furan-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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